molecular formula C12H12N2O6S3 B2510070 Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1798639-31-2

Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2510070
CAS No.: 1798639-31-2
M. Wt: 376.42
InChI Key: YLJDJZWMZLLHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a subject of interest for many scientists due to their potential as biologically active compounds . Various synthetic methods have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a 2,4-dioxothiazolidin-3-yl group and an azetidin-1-yl group.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate plays a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, through microwave-assisted and conventional methods demonstrates its utility in creating pharmacologically active compounds with antibacterial and antifungal properties (Mistry & Desai, 2006).

Cyclization Reactions and Chirality

The molecule is involved in base-induced cyclization reactions, leading to the formation of compounds with significant enantiomeric purity. These reactions underscore the potential of using this compound in stereoselective synthesis, which is a critical aspect of medicinal chemistry for creating more effective and safer pharmaceuticals (Betts et al., 1999).

Antibacterial and Antifungal Activities

The compound's derivatives have been explored for their potential as antibiotic and antibacterial agents. Through the synthesis of various heterocyclic derivatives, researchers have investigated their activities against a range of bacterial and fungal species. This research highlights the compound's role in developing new antimicrobial agents that can address the growing issue of antibiotic resistance (Ahmed, 2007).

Anticancer Properties

Studies have also delved into the anticancer properties of derivatives of this compound. The synthesis of 6-alkylidenepenicillanate sulfoxides and sulfones from 6-oxopenicillanate esters and their subsequent transformation into 3-alkylidene substituted azetidin-2-ones have shown potent cytotoxic properties towards tumor cells. This avenue of research is crucial for the development of new anticancer drugs (Veinberg et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available resources. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety measures.

Future Directions

Thiophene derivatives, including this compound, have been the focus of many research studies due to their potential as biologically active compounds . Future research may continue to explore the synthesis of these compounds and their potential applications in various fields .

Properties

IUPAC Name

methyl 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S3/c1-20-11(16)10-8(2-3-21-10)23(18,19)13-4-7(5-13)14-9(15)6-22-12(14)17/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJDJZWMZLLHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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